molecular formula C12H16N2O2 B13161357 Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate

Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate

Cat. No.: B13161357
M. Wt: 220.27 g/mol
InChI Key: PTMIGKVVZAPWBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate typically involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol and heated to reflux for several hours . The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves bulk synthesis using similar reaction conditions as described above. The scalability of the process is achieved by optimizing reaction parameters and using industrial-grade equipment for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in various derivatives depending on the substituents introduced .

Scientific Research Applications

Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes such as inflammation and apoptosis .

Comparison with Similar Compounds

Biological Activity

Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H16N2O2C_{12}H_{16}N_{2}O_{2} and a molecular weight of approximately 220.27 g/mol. The compound features a pyrimidine ring with an ethyl group at the 2-position, a cyclopropyl group at the 4-position, and a carboxylate group at the 5-position. These structural characteristics contribute to its reactivity and biological activity, making it a candidate for further pharmacological exploration.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant biological activity through enzyme inhibition. One of the primary targets identified is the cytochrome P450 enzyme family, which plays a crucial role in drug metabolism. Inhibition of these enzymes could lead to altered pharmacokinetics of co-administered drugs, highlighting the compound's potential as a lead in drug development.

Structure-Activity Relationship (SAR)

The SAR studies of pyrimidine derivatives have shown that modifications at various positions on the pyrimidine ring can significantly influence biological activity. For instance, the presence of cyclopropyl and ethyl groups has been associated with enhanced potency against specific biological targets . The following table summarizes key findings from SAR studies related to similar pyrimidine compounds:

CompoundTarget EnzymeIC50 (nM)Notes
Compound APfGSK3698 ± 66Significant inhibitor of plasmodial kinases
Compound BNAPE-PLDNot determinedSelective inhibitor affecting lipid metabolism
This compoundCytochrome P450TBDPotential modulator of drug metabolism

Case Studies

  • Inhibition of Plasmodial Kinases : Research has highlighted the importance of targeting kinases such as PfGSK3 and PfPK6 in malaria treatment. Compounds structurally similar to this compound have demonstrated inhibitory effects on these kinases, suggesting that further investigations into this compound may yield promising results in antimalarial therapies .
  • NAPE-PLD Inhibition : Another study focused on inhibitors of NAPE-PLD, an enzyme involved in lipid signaling pathways. Compounds with similar structural motifs were shown to modulate emotional behavior in animal models by altering lipid mediator levels in the brain. This suggests that this compound could also have implications in neuropharmacology .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. Various methods have been explored to optimize yield and purity, often employing catalysts and controlled reaction conditions. For example, copper-catalyzed reactions have been successfully used to produce pyrimidine derivatives with high efficiency .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-3-10-13-7-9(12(15)16-4-2)11(14-10)8-5-6-8/h7-8H,3-6H2,1-2H3

InChI Key

PTMIGKVVZAPWBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)C2CC2)C(=O)OCC

Origin of Product

United States

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